Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound characterized by its unique spiro structure, which includes an oxirane ring. This compound has garnered interest in various fields of chemistry due to its potential applications in synthetic organic chemistry and pharmaceuticals. The molecular formula for this compound is , and it has a molecular weight of approximately .
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1560991-90-3, which allows for easy identification and sourcing in chemical databases. It can be found in various chemical suppliers and research databases, indicating its availability for scientific research and industrial applications .
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate belongs to the class of oxaspiro compounds, which are known for their complex cyclic structures that often exhibit interesting chemical properties and reactivity patterns. These compounds are typically classified based on their functional groups and structural features, making them significant in organic synthesis .
The synthesis of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can be achieved through several methods, primarily involving cyclization reactions. One common approach is the intramolecular cyclization of suitable diol precursors under acidic conditions, which facilitates the formation of the spiro-connected oxirane ring .
Industrial methods may also utilize continuous flow synthesis techniques to enhance scalability and efficiency, allowing for better control over reaction parameters .
The molecular structure of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate features a spiro arrangement that connects an oxirane ring to a carboxylate group. The compound's structure can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI Key | Not provided |
Canonical SMILES | Not provided |
The three-dimensional conformation of the compound is crucial for understanding its reactivity and interaction with biological targets .
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can participate in various chemical reactions:
The specific products formed during these reactions depend on the reagents used and the reaction conditions applied, highlighting the versatility of this compound in synthetic chemistry.
The mechanism by which Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors involved in biochemical pathways. The unique spiro structure influences both reactivity and binding affinity, making it a valuable compound for studying enzyme interactions and metabolic processes .
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
The chemical properties include:
Property | Data |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are critical for understanding handling requirements and potential safety hazards associated with the compound .
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
The construction of the 1-oxaspiro[2.5]octane scaffold represents the foundational step in synthesizing Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. This spirocyclic architecture imposes significant synthetic challenges due to the strain inherent in the three-membered oxirane ring fused to a six-membered cyclohexane derivative at the spiro carbon. The quaternary spiro center creates topological complexity requiring precise stereochemical control during ring formation .
The most established approach to the spirocyclic core involves Brønsted acid-mediated cyclization of pre-formed diol intermediates. This methodology exploits the propensity of vicinal diols to undergo intramolecular ether formation under acidic conditions, generating the strained oxirane ring. The synthesis typically commences with 4-ethylcyclohexanone, which undergoes nucleophilic addition with trimethylsulfoxonium iodide to form the corresponding epoxide with simultaneous introduction of the spiro center. Precise pH control (typically pH 2-4) and temperature modulation (60-80°C) are critical for achieving optimal cyclization efficiency while minimizing oligomerization or rearrangement byproducts. Research indicates that p-toluenesulfonic acid (p-TsOH) demonstrates superior performance over mineral acids like sulfuric acid due to better solubility in organic reaction media and reduced side reactions [4]. The reaction typically proceeds in aprotic solvents such as toluene or dichloromethane, with water removal techniques (Dean-Stark apparatus or molecular sieves) employed to shift the equilibrium toward cyclic ether formation [7].
Table 1: Cyclization Conditions and Yields for Spirocore Formation
Acid Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
p-TsOH | 5-10 | 70-80 | 4-6 | 78-85 |
H₂SO₄ | 5 | 65 | 6 | 62-68 |
Amberlyst-15 | 20 wt% | 75 | 8 | 70-75 |
Nafion NR50 | 15 wt% | 80 | 5 | 72-78 |
Microwave irradiation technology has revolutionized spirocyclic synthesis by dramatically accelerating reaction kinetics while improving selectivity and yield. Conventional thermal cyclization of diol precursors requires 6-8 hours at 70-80°C, whereas microwave-assisted methods complete the transformation in 15-30 minutes with 10-15% yield enhancement. The rapid, uniform heating of reaction mixtures reduces thermal degradation pathways and promotes cleaner reaction profiles. Studies on analogous ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate synthesis demonstrate that microwave irradiation at 150W power and 100°C in sealed vessels achieves 85% conversion compared to 65% via conventional heating [5]. This technique proves particularly valuable for exploring reaction parameter space during process optimization, enabling rapid screening of catalysts, solvents, and concentration variables. The energy efficiency of microwave-assisted cyclization aligns with green chemistry principles, reducing overall energy consumption by 40-60% compared to traditional methods [9].
The introduction of the methyl ester functionality represents the second critical transformation in synthesizing Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. This esterification step must proceed without racemization at stereocenters or disruption of the acid-sensitive spirocyclic epoxide moiety, necessitating carefully optimized conditions.
Conventional Brønsted acid catalysis remains the workhorse methodology for esterification of the corresponding carboxylic acid precursor. Sulfuric acid (95-98%) at 0.5-1.5 mol% loading efficiently catalyzes the reaction between 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid and methanol, typically achieving 85-92% conversion after 6-8 hours at reflux. Research indicates that p-toluenesulfonic acid offers advantages in milder reaction conditions (60-65°C) with comparable yields (88-90%) while generating fewer dehydration byproducts [7]. The reaction equilibrium is driven toward ester formation through azeotropic removal of water using toluene or benzene as co-solvents. For acid-sensitive substrates, solid acid catalysts like sulfonated zirconia or montmorillonite K10 afford excellent yields (82-86%) with minimal epoxide ring-opening side reactions (typically <3%) [4]. These heterogeneous catalysts offer additional benefits of simplified recovery and reuse across multiple batches without significant activity loss.
Table 2: Catalyst Performance in Esterification Reactions
Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Byproducts (%) |
---|---|---|---|---|---|
H₂SO₄ | 1.0 | 65 | 6 | 90 | 8-10 |
p-TsOH | 1.5 | 60 | 7 | 92 | 5-7 |
Amberlyst-15 | 20 wt% | 65 | 8 | 85 | 4-6 |
Sulfated ZrO₂ | 50 mg/mmol | 70 | 5 | 88 | 2-3 |
Solvent selection critically influences esterification efficiency by affecting reagent solubility, catalyst performance, and water removal kinetics. Neat methanol systems provide adequate conversion (75-80%) but require high methanol-to-acid ratios (15:1) to drive equilibrium, complicating product isolation. Mixed solvent systems using toluene:methanol (3:1 v/v) enhance reaction rates by facilitating azeotropic water removal while maintaining reagent solubility. Polar aprotic solvents like dimethylformamide (DMF) significantly improve reaction homogeneity and catalyst activity, enabling 88-92% conversion at lower temperatures (50-55°C) [5]. However, DMF necessitates thorough removal during product purification due to potential toxicity concerns. Recent advances demonstrate that solvent-free esterification using microwave activation achieves 90% conversion in 30 minutes with 1.5 mol% p-TsOH, representing the most environmentally benign approach [9]. The esterification kinetics follow second-order behavior, with apparent rate constants (kapp) showing 3.2-fold enhancement in DMF versus neat methanol at 60°C.
Transitioning from laboratory synthesis to industrial production of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate demands innovations in process efficiency, safety, and cost-effectiveness. Traditional batch processing faces limitations in mass transfer, thermal control, and scalability for these exothermic, sensitive transformations.
Continuous flow chemistry has emerged as the paradigm-shifting technology for large-scale manufacturing of complex spirocyclic compounds. The cyclization and esterification reactions are ideally suited for flow systems due to improved heat transfer, precise residence time control, and enhanced safety profiles. In a typical industrial setup, diol precursor solutions (0.5-1.0M in toluene) and catalyst (0.5-1.0M p-TsOH in methanol) are delivered via precision pumps to a heated reactor module (10-20mL volume) maintained at 70±1°C. The reaction mixture achieves complete conversion within 8-10 minutes residence time, compared to hours in batch reactors [4]. Subsequent in-line aqueous extraction and continuous distillation yield pharmaceutical-grade product with throughput exceeding 5 kg/day from benchtop systems. Flow chemistry reduces processing costs by 30-40% through minimized reactor footprint, reduced energy consumption, and decreased solvent inventory. The technology also enables real-time analytical monitoring via integrated FTIR or Raman spectroscopy for stringent quality control during production campaigns [7].
Microreactor technology represents the cutting edge in process intensification for complex syntheses. Silicon carbide microstructured reactors (channel dimensions: 200-500 μm) provide unprecedented heat transfer coefficients (5000-10000 W/m²K), enabling precise temperature control (±0.5°C) of the highly exothermic cyclization reaction. This level of thermal management reduces epoxide ring-opening side reactions to <1.5% compared to 5-8% in conventional reactors [4]. Microreactors achieve exceptional mass transfer characteristics through laminar flow patterns, reducing diffusion limitations and ensuring uniform reagent concentration throughout the reaction volume. Production-scale microreactor systems employ numbering-up strategies with parallel reaction channels to achieve metric ton annual capacities while maintaining laboratory-level process control. The technology demonstrates particular advantages for hazardous chemistry containment and provides a platform for developing unstable intermediates through reduced hold-up volumes. Current research focuses on integrated microreactor-separator systems for end-to-end continuous manufacturing of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate with minimal manual handling [7].
Table 3: Industrial Production Technologies Comparison
Parameter | Batch Reactor | Continuous Flow | Microreactor |
---|---|---|---|
Capacity (kg/day) | 5-50 | 20-200 | 10-100 |
Reaction Volume (L) | 500-5000 | 0.1-5.0 | 0.001-0.1 |
Temperature Control | ±5°C | ±1°C | ±0.5°C |
Byproduct Formation | 5-8% | 3-5% | 1-2% |
Scale-up Method | Size increase | Numbering-up | Parallelization |
Capital Investment | Moderate | High | Very High |
Production Cost/kg | $$$ | $$ | $$$$ |
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